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Signaling Pathways and Workflow

EYP-1901's drug, verolanib, has a multi-targeted mechanism. The diagram below illustrates its key

signaling pathways and the experimental workflow for its clinical application.
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EYP-1901 (Vorolanib) Signaling Pathways General Clinical Workflow (Phase 3 Trials)
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Summary of Clinical Data

Clinical trials have evaluated EYP-1901 in wet Age-related Macular Degeneration (wAMD) and Diabetic
Macular Edema (DME). The data demonstrates its efficacy in maintaining vision and reducing treatment

burden.

Table 2: Efficacy and Treatment Burden Outcomes from Clinical Trials
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Trial
(Phase)

Condition

Key Efficacy Findings Treatment Burden Reduction &
(BCVA & CST) Supplemental Injection-Free Rates

| DAVIO (1) [1] [2] | wAMD | « Mean BCVA change: -1.8 letters (6 mo), -5.4 letters (12 mo) * Mean CST

change: +1.7 pm (6 mo), +2.4 pm (12 mo) | * 74% reduction at 6 months; 71% at 12 months * 8/16 eyes
injection-free at 6 months; 5/16 at 12 months | | DAVIO 2 (2) [3] [4] | wAMD | « BCVA change non-inferior
to aflibercept Q8W (difference: -0.3 to -0.4 letters) * Stable anatomic control on OCT | * >85% reduction in

treatment burden at 6 months * ~65% of eyes supplement-free up to 6 months | | VERONA (2) [5] | DME | -
EYP-1901 2.7mg: BCVA +7.1 letters, CST -75.9 pm at 24 wks * Aflibercept control: BCVA +7.3 letters,
CST -43.7 pm | * 73% (2.7mg) and 60% (1.3mg) supplement-free at 24 wks vs. 50% in control * Rapid,

sustained improvement |

Table 3: Safety Profile Summary Across Trials

Trial

Safety Findings

DAVIO
(Phase 1) [1]

DAVIO 2
(Phase 2) [4]

VERONA
(Phase 2) [5]

No dose-limiting toxicity, ocular serious AEs (SAESs), or related systemic AEs. Moderate
AEs: reduced visual acuity (2/17), retinal exudates (3/17). One severe TEAE
(worsening wAMD) deemed unrelated to treatment.

No EYP-1901-related ocular or systemic SAEs. Favorable safety and tolerability profile
confirmed.

No related ocular or systemic SAEs. No cases of endophthalmitis, retinal vasculitis,
intraocular inflammation, or insert migration.

Detailed Experimental Protocols

For researchers designing studies, below are the key methodologies from the pivotal trials.

Phase 3 Protocol for wAMD and DME
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This outlines the design for the ongoing pivotal programs (LUGANO, LUCIA for wAMD; COMO, CAPRI
for DME) [6].

¢ Objective: To demonstrate the efficacy and safety of DURAVYU as a sustained-delivery maintenance
treatment.
¢ Design: Two identical, randomized, double-masked, active-controlled, non-inferiority trials per
indication.
e Population: Approximately 240 patients per trial, including both previously treated and treatment-
naive patients.
¢ Intervention:
o Test Group: DURAVYU (vorolanib intravitreal insert) 2.7mg.
o Control Group: On-label aflibercept 2mg.
e Dosing Regimen:
o Randomization occurs on Day 1.
o DURAVYU is administered as a single intravitreal injection.
o The Phase 3 program evaluates every six-month redosing of DURAVYU.
¢ Primary Endpoint: Change from baseline in Best-Corrected Visual Acuity (BCVA) to the average of
Weeks 52 and 56, compared to the aflibercept control.
e Key Secondary Endpoints: Safety, change in Central Subfield Thickness (CST), proportion of
patients supplement-free.

Phase 2 VERONA Trial Protocol in DME

This details the study that informed the Phase 3 DME program [5].

e Objective: Assess the safety and efficacy of EYP-1901 versus aflibercept in patients with center-
involved DME.
¢ Design: Phase 2, randomized, controlled clinical trial.
e Population: Patients with active DME previously treated with at least one anti-VEGF injection.
¢ Intervention:
o All patients received a single injection of aflibercept 2.0 mg at baseline.
o Patients were randomized to receive either EYP-1901 (1.3 mg or 2.7 mg) or a sham
procedure (aflibercept-only arm).
¢ Supplemental Injection Criteria (Rescue Therapy): Assessed every 4 weeks. Supplemental
aflibercept 2.0-mg injections were given if prespecified criteria were met:
o BCVA reduction of 5-9 letters and CST increase >75 um on two consecutive visits.
o BCVA reduction of 210 letters due to DME.
o CST increase of 2100 um versus baseline.
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o Starting at week 12, supplements could also be administered if a 10% reduction in CST from
baseline was not achieved.
¢ Primary Endpoint: Time to first supplemental anti-VEGF injection.
¢ Secondary Endpoints: Safety, mean change in BCVA from baseline, mean change in CST from
baseline.

Conclusion for Researchers

EYP-1901 represents a significant innovation in ocular drug delivery, combining a sustained-release
bioerodible insert with a multi-mechanism small molecule drug. Its ability to provide durable efficacy for up
to six months from a single injection addresses the critical challenge of treatment burden in chronic retinal
diseases. The robust safety profile observed across multiple trials and its novel dual-pathway mechanism

support its potential as a paradigm-shifting therapy.

The ongoing Phase 3 trials will be pivotal in confirming these benefits and defining the agent's role in the

long-term management of wAMD and DME.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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